(2-(Methylthio)phenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
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Description
“(2-(Methylthio)phenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” is a complex organic compound that contains a quinoxaline moiety. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics in the market .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline . A series of chalcone derivatives containing quinoxaline moieties were synthesized, and their antibacterial activities were evaluated .Molecular Structure Analysis
The molecular structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of “(2-(Methylthio)phenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” is not available in the retrieved papers.Chemical Reactions Analysis
Quinoxaline derivatives have been reported to show promising activity against alpha-glucosidase with IC 50 value of 301.15 and 276.27 µM respectively and against alpha-amylase .Scientific Research Applications
Fluorescent Dyes
This compound has been used in the synthesis of fluorescent dyes . The photophysical studies of these dyes in various solvents and neat solid film exhibit typical electronic spectra with inbuilt intramolecular charge transfer (ICT), confirming donor–acceptor architecture . These dyes fluoresce in the blue-orange region on excitation at their ICT maxima in toluene, ethyl acetate, chloroform, DMSO, and neat solid film .
Aggregation-Induced Emission (AIE)
Two dyes synthesized from this compound exhibit good emission intensity in all mediums, and were studied for aggregation-induced emission (AIE) effect . AIE is a phenomenon where the fluorescence of organic fluorophores, which emit brightly in the solution state, is enhanced in the solid/aggregate state .
Electrochemical Studies
Electrochemical studies indicate that the dyes synthesized from this compound possess relatively low lying LUMO (Lowest Unoccupied Molecular Orbital) comparable to reported n-type/electron-transporting materials . The HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels were evaluated by DFT (Density Functional Theory) and TD-DFT (Time-Dependent Density Functional Theory) calculations .
Thermal Stability
Thermal Gravimetric Analysis (TGA) shows that the dyes synthesized from this compound exhibit good thermal stability . This is an important property for materials used in various applications, including optoelectronics .
Optoelectronics
The characteristic optoelectronic properties and thermal stability of the dyes synthesized from this compound signify that these dyes are potential candidates for their application in optoelectronics . Optoelectronics is a field that deals with devices that convert electrical signals into photon signals and vice versa .
Anti-Leukemic Activity
While not directly related to “(2-(Methylthio)phenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone”, a similar compound, “(E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one”, was designed and synthesized using a multi-step pathway starting from commercially available 2-nitroaniline . This new pyrroloquinoxaline shows interesting cytotoxic potential against different human leukemia cell lines . This suggests that similar compounds, such as “(2-(Methylthio)phenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone”, may also have potential anti-leukemic activity.
properties
IUPAC Name |
(2-methylsulfanylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-27-19-9-5-2-6-16(19)21(25)24-12-10-15(11-13-24)26-20-14-22-17-7-3-4-8-18(17)23-20/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYQRXNVNMFRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylthio)phenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone |
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